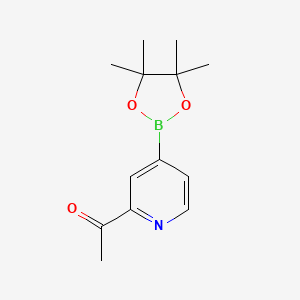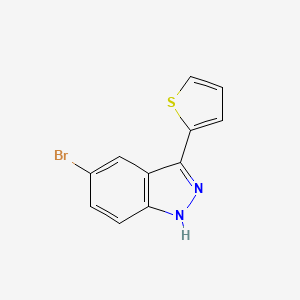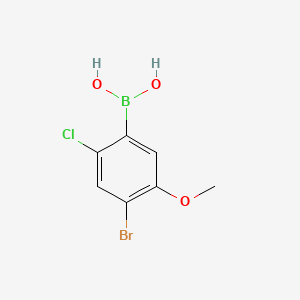
Acide 4-bromo-2-chloro-5-méthoxyphénylboronique
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid is C7H8BBrO3 . The molecular weight is 230.852 Da .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of these esters, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
The physical form of (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid is solid . The exact density, boiling point, melting point, and flash point are not specified .Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki-Miyaura
Acide 4-bromo-2-chloro-5-méthoxyphénylboronique : est probablement utilisé dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont un type de réaction de couplage croisé catalysée au palladium. Cette réaction est largement utilisée dans la synthèse des biaryles, une structure importante dans de nombreux produits pharmaceutiques et matériaux organiques .
Arylation directe catalysée au palladium
Une autre application potentielle pourrait être dans les processus d'arylation directe catalysée au palladium. Ces réactions sont importantes pour la formation de liaisons carbone-carbone, qui sont au cœur de la synthèse organique .
Réaction de type Heck
Ce composé peut également être utilisé dans les réactions stéréosélectives de type Heck catalysées au palladium. La réaction de Heck est une méthode de couplage des halogénures d'aryle avec les alcènes pour former des alcènes substitués .
Synthèse des inhibiteurs de SGLT2
Sur la base d'un composé apparenté, l'this compound pourrait être un intermédiaire dans la synthèse des inhibiteurs de SGLT2, qui sont utilisés pour le traitement du diabète .
Réactions de protodéboronation
Il pourrait également être impliqué dans les réactions de protodéboronation, qui sont utilisées pour éliminer les groupes bore des molécules, souvent comme étape vers la synthèse de structures organiques complexes .
Méthodes de synthèse monotope
Le composé pourrait être synthétisé par des méthodes de synthèse monotope, qui sont des processus efficaces qui combinent plusieurs étapes en un seul réacteur .
Mécanisme D'action
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction. In this process, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-chloro-5-methoxyphenylboronic acid. For instance, the pH of the environment can affect the reactivity of boronic acids, as they tend to form boronate esters under alkaline conditions. Additionally, the presence of diols in the environment can lead to the formation of cyclic boronate esters, which can affect the compound’s reactivity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-bromo-2-chloro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrClO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUAPYZFKLNZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Br)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656858 | |
| Record name | (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-94-1 | |
| Record name | (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


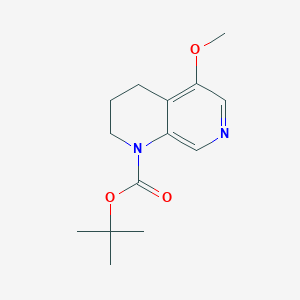

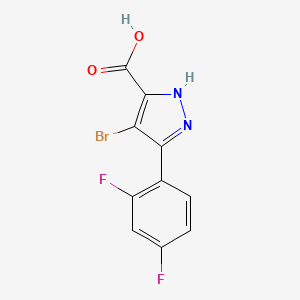
![2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1519729.png)
![Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B1519730.png)
![1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1519731.png)
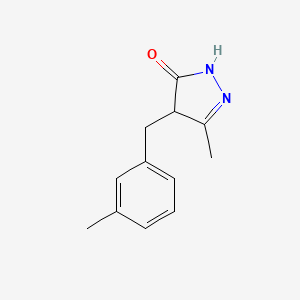
![[(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1519735.png)
![4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid](/img/structure/B1519737.png)
![2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid](/img/structure/B1519738.png)
